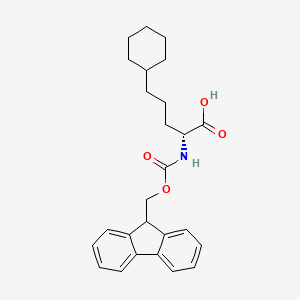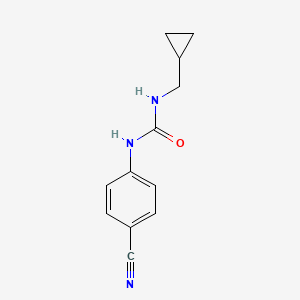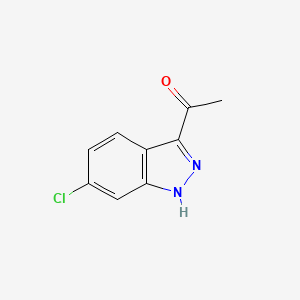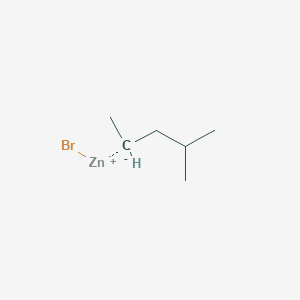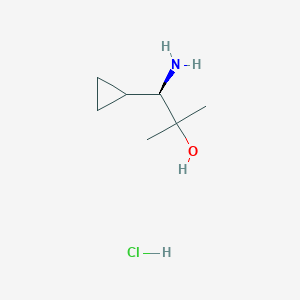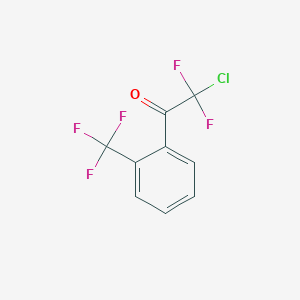
2-Chloro-2,2-difluoro-1-(2-(trifluoromethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2,2-difluoro-1-(2-trifluoromethyl-phenyl)-ethanone is an organic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(2-trifluoromethyl-phenyl)-ethanone typically involves the introduction of chlorine and fluorine atoms into an ethanone structure. Common synthetic routes may include:
Halogenation Reactions: Using reagents such as chlorine gas or fluorine-containing compounds to introduce halogen atoms.
Friedel-Crafts Acylation: Employing catalysts like aluminum chloride to facilitate the acylation of a phenyl ring with a halogenated ethanone.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation and acylation processes, optimized for yield and purity. These methods would require stringent control of reaction conditions such as temperature, pressure, and the use of appropriate solvents.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2,2-difluoro-1-(2-trifluoromethyl-phenyl)-ethanone can undergo various chemical reactions, including:
Substitution Reactions: Where halogen atoms are replaced by other functional groups.
Oxidation and Reduction: Modifying the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation could produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying the effects of halogenated compounds on biological systems.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Chloro-2,2-difluoro-1-(2-trifluoromethyl-phenyl)-ethanone exerts its effects would involve interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(2-trifluoromethyl-phenyl)-ethanone
- 2,2-Difluoro-1-(2-trifluoromethyl-phenyl)-ethanone
- 2-Chloro-2,2-difluoro-1-phenyl-ethanone
Uniqueness
2-Chloro-2,2-difluoro-1-(2-trifluoromethyl-phenyl)-ethanone is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups, which can impart distinct chemical and physical properties. These properties may include increased stability, reactivity, and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H4ClF5O |
|---|---|
Peso molecular |
258.57 g/mol |
Nombre IUPAC |
2-chloro-2,2-difluoro-1-[2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4ClF5O/c10-8(11,12)7(16)5-3-1-2-4-6(5)9(13,14)15/h1-4H |
Clave InChI |
JUGRCFVHOJNISV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C(F)(F)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14895223.png)
![4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B14895225.png)
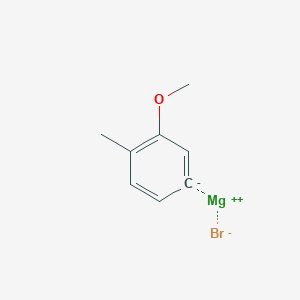

![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine](/img/structure/B14895252.png)
![N-[1-(3-fluorophenyl)ethyl]butanamide](/img/structure/B14895256.png)
